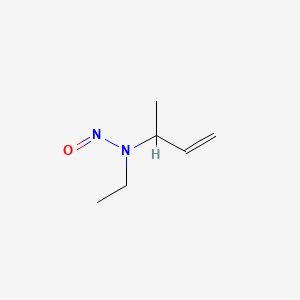
Allylamine, N-ethyl-2-methyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylamine, N-ethyl-2-methyl-N-nitroso-: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and environmental settings and have been studied for their potential health effects. This compound is characterized by the presence of an allyl group, an ethyl group, a methyl group, and a nitroso group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allylamine, N-ethyl-2-methyl-N-nitroso- typically involves the nitrosation of N-ethyl-2-methylallylamine. The reaction is carried out under acidic conditions using nitrous acid (HNO2) as the nitrosating agent. The general reaction can be represented as follows:
N-ethyl-2-methylallylamine+HNO2→Allylamine, N-ethyl-2-methyl-N-nitroso-+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allylamine, N-ethyl-2-methyl-N-nitroso- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Allylamine, N-ethyl-2-methyl-N-nitroso- is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in the formation of nitrosamines in biological systems.
Medicine: Research in medicine focuses on the potential health effects of nitrosamines, including their carcinogenic properties and their impact on human health.
Industry: In the industrial sector, Allylamine, N-ethyl-2-methyl-N-nitroso- is used in the production of polymers, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of Allylamine, N-ethyl-2-methyl-N-nitroso- involves the interaction of the nitroso group with various molecular targets. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound can also undergo metabolic activation, resulting in the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
N-Methylallylamine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-2-methylallylamine: Lacks the nitroso group.
N-Nitrosodimethylamine: Contains two methyl groups instead of an ethyl and a methyl group.
Uniqueness: Allylamine, N-ethyl-2-methyl-N-nitroso- is unique due to the presence of both an allyl group and a nitroso group, which imparts distinct chemical reactivity and biological activity compared to other nitrosamines.
Properties
CAS No. |
68630-39-7 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-but-3-en-2-yl-N-ethylnitrous amide |
InChI |
InChI=1S/C6H12N2O/c1-4-6(3)8(5-2)7-9/h4,6H,1,5H2,2-3H3 |
InChI Key |
VUAGLJHHBPCNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C=C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
amine](/img/structure/B13413433.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)






![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
